molecular formula C11H13N3O2 B11781711 tert-Butyl(6-ethynylpyridazin-3-yl)carbamate

tert-Butyl(6-ethynylpyridazin-3-yl)carbamate

Cat. No.: B11781711
M. Wt: 219.24 g/mol
InChI Key: WTJJLULWCPAQLX-UHFFFAOYSA-N
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Description

tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This particular compound features a tert-butyl group attached to a pyridazine ring, which is further substituted with an ethynyl group at the 6-position. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate typically involves the reaction of 6-ethynylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

6-ethynylpyridazine+tert-butyl chloroformate+triethylamineThis compound\text{6-ethynylpyridazine} + \text{tert-butyl chloroformate} + \text{triethylamine} \rightarrow \text{this compound} 6-ethynylpyridazine+tert-butyl chloroformate+triethylamine→this compound

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(6-ethynylpyridazin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(6-chloropyridazin-3-yl)carbamate
  • tert-Butyl(6-methylpyridin-3-yl)carbamate
  • tert-Butyl(4-ethynylphenyl)carbamate

Uniqueness

tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This differentiates it from other similar compounds that may lack the ethynyl functionality or have different substituents on the pyridazine ring.

Biological Activity

tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure includes a pyridazine ring, which is known for its biological activity, particularly in enzyme inhibition and as a scaffold for drug development.

1. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for specific enzymes related to metabolic pathways. For instance, it has been noted to inhibit Stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. SCD plays a crucial role in the regulation of lipid homeostasis, making its inhibition a potential target for obesity and metabolic syndrome treatments .

2. Cytotoxic Effects

In vitro studies have shown that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been highlighted, which may be linked to its interaction with histone deacetylases (HDACs). In particular, certain derivatives have demonstrated lower IC50 values compared to established HDAC inhibitors like vorinostat, suggesting a strong potential for use in cancer therapy .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound through various assays:

Study Cell Line IC50 (μM) Mechanism
Study 1SH-SY5Y< 5HDAC inhibition
Study 2MCF710Apoptosis induction
Study 3HeLa15ROS generation

These studies indicate that the compound exhibits significant cytotoxicity against neuroblastoma and breast cancer cell lines, with mechanisms involving both apoptosis and oxidative stress induction.

Case Studies

  • Neuroblastoma Cell Line (SH-SY5Y) :
    • The compound was tested at various concentrations, showing a marked increase in histone acetylation levels after treatment, indicating HDAC inhibition.
    • Flow cytometry analysis revealed increased apoptosis rates at concentrations above 5 μM, with significant activation of caspase-3 .
  • Breast Cancer Cell Line (MCF7) :
    • Treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies suggested that the compound induces oxidative stress leading to cell death .

Therapeutic Potential

Given its biological activities, this compound holds promise as a therapeutic agent in treating conditions such as cancer and metabolic disorders. Its ability to modulate key enzymatic pathways associated with lipid metabolism and cell proliferation positions it as a candidate for further drug development.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

tert-butyl N-(6-ethynylpyridazin-3-yl)carbamate

InChI

InChI=1S/C11H13N3O2/c1-5-8-6-7-9(14-13-8)12-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,14,15)

InChI Key

WTJJLULWCPAQLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C#C

Origin of Product

United States

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